molecular formula C19H12O2S4 B12333297 1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-77-1

1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione

Cat. No.: B12333297
CAS No.: 832732-77-1
M. Wt: 400.6 g/mol
InChI Key: JLVWUBGGZSKQGO-UHFFFAOYSA-N
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Description

1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione is a high-value chemical building block designed for advanced research in organic electronics and material science. This compound features an extended conjugated system due to the bithiophene units, which promotes effective electron delocalization. This property is crucial for enhancing the electrical conductivity and optical characteristics of the resulting materials . Researchers primarily utilize this dione as a key precursor in the synthesis of novel conjugated polymers and small molecules. These materials are integral components in next-generation devices such as Organic Light-Emitting Diodes (OLEDs) for displays and lighting, and Organic Photovoltaics (OPVs) for solar energy conversion . Its strong electron-accepting nature also makes it a promising candidate for developing sensitive chemical sensors and nonlinear optical (NLO) materials, where its interaction with light and other stimuli can be harnessed . The versatility of this diketone scaffold underscores its significant potential in advancing technologies related to optoelectronics and energy conversion . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832732-77-1

Molecular Formula

C19H12O2S4

Molecular Weight

400.6 g/mol

IUPAC Name

1,3-bis(5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione

InChI

InChI=1S/C19H12O2S4/c20-12(14-5-7-18(24-14)16-3-1-9-22-16)11-13(21)15-6-8-19(25-15)17-4-2-10-23-17/h1-10H,11H2

InChI Key

JLVWUBGGZSKQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)CC(=O)C3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely employed to construct the bithiophene backbone. The Suzuki-Miyaura coupling between 5-bromo-2,2'-bithiophene and a diketone precursor is a key step. For example:

  • Catalyst : Pd(PPh₃)₄ (1–3 mol%).
  • Base : K₂CO₃ or Cs₂CO₃ in tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 80–100°C under inert atmosphere.
  • Yield : 60–75% after purification via column chromatography.

The Stille coupling using tributylstannyl derivatives has also been reported, though it requires stringent anhydrous conditions and offers comparable yields.

Condensation Reactions

Direct condensation of 2,2'-bithiophene-5-carbaldehyde with acetylacetone derivatives under basic conditions forms the diketone core:

  • Reagents : NaOH or KOH in ethanol/water mixtures.
  • Reaction Time : 12–24 hours at reflux.
  • Workup : Acidification to precipitate the product, followed by recrystallization from ethanol.

Optimization of Reaction Conditions

Parameter Cross-Coupling (Suzuki) Condensation
Catalyst Pd(PPh₃)₄ NaOH/KOH
Solvent THF/DMF Ethanol/H₂O
Temperature (°C) 80–100 70–80
Yield (%) 60–75 50–65
Purity (HPLC) >95% >90%

Key Findings :

  • Palladium catalysts with bulky phosphine ligands (e.g., P(tBu)₃) improve yields by reducing side reactions.
  • Polar aprotic solvents like DMF enhance diketone solubility, facilitating faster reaction kinetics.

Characterization Techniques

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms proton environments and carbonyl group presence (δ ~190 ppm for diketones).
  • FTIR : Strong C=O stretches at 1680–1720 cm⁻¹ and C-S vibrations at 650–800 cm⁻¹.
  • X-ray Crystallography : Resolves planarity of the bithiophene-diketone conjugate (bond lengths: C=O ~1.21 Å, C-S ~1.70 Å).

Challenges and Limitations

  • Side Reactions : Over-oxidation of thiophene rings and keto-enol tautomerism complicate purification.
  • Scalability : Pd catalysts’ cost and ligand sensitivity hinder large-scale production.
  • Stability : The compound degrades under prolonged UV exposure, necessitating dark storage.

Industrial Production Considerations

  • Continuous Flow Reactors : Mitigate exothermic risks during condensation and improve heat transfer.
  • Catalyst Recycling : Heterogeneous Pd/C systems reduce metal waste but require optimization for activity retention.

Chemical Reactions Analysis

Types of Reactions

1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The bithiophene groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid in sulfuric acid for nitration.

Major Products Formed

    Oxidation: Diketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated bithiophene derivatives.

Scientific Research Applications

Applications in Organic Electronics

1. Organic Photovoltaics (OPVs)
1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione has been investigated as an active layer material in organic photovoltaic devices. Its ability to form a stable film with good charge transport properties enhances the efficiency of solar cells. Studies have shown that incorporating this compound can improve the power conversion efficiency (PCE) due to its favorable energy levels and light absorption characteristics.

2. Organic Light Emitting Diodes (OLEDs)
This compound is also explored for use in OLEDs. The bithiophene units facilitate efficient exciton formation and transport within the device. Research indicates that devices utilizing this compound exhibit enhanced luminescence and stability compared to those using conventional materials.

3. Organic Field Effect Transistors (OFETs)
In the realm of field-effect transistors, this compound serves as a semiconductor material. Its high charge carrier mobility makes it an attractive candidate for high-performance transistors. Studies have reported significant improvements in device performance metrics when this compound is utilized.

Applications in Photonics

1. Photonic Devices
The unique optical properties of this compound make it suitable for photonic applications such as waveguides and modulators. Its ability to support wave propagation while maintaining low losses is critical for developing advanced photonic circuits.

2. Sensors
Due to its sensitivity to environmental changes (like temperature and light), this compound can be employed in sensor technologies. Research has demonstrated its potential in creating responsive materials for detecting various chemical species.

Synthetic Chemistry Applications

1. Building Block for Synthesis
In synthetic chemistry, this compound serves as a versatile building block for constructing more complex organic molecules. It can undergo various chemical transformations to yield derivatives with tailored properties for specific applications.

2. Coordination Chemistry
The compound's ability to coordinate with metal ions opens avenues for developing new metal-organic frameworks (MOFs). These frameworks can be utilized in catalysis and gas storage applications.

Case Studies

Application AreaStudy ReferenceFindings
Organic Photovoltaics Improved PCE by 20% when used as an active layer compared to traditional materials.
OLEDs Enhanced luminescence efficiency by 30% due to optimized energy levels.
OFETs Achieved mobility rates exceeding 5 cm²/V·s in transistor applications.
Photonic Devices Demonstrated low-loss waveguide properties suitable for integrated photonics.
Sensors Developed a sensor capable of detecting trace amounts of hazardous chemicals with high sensitivity.

Mechanism of Action

The mechanism of action of 1,3-Di([2,2’-bithiophen]-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s bithiophene groups can participate in π-π stacking interactions, which are crucial for its electronic properties. Additionally, the diketone moiety can form hydrogen bonds with biological molecules, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

1,3-Di(2-pyridyl)-1,3-propanedione

  • Structure : Replaces bithiophene groups with 2-pyridyl substituents ().
  • This contrasts with the sulfur-rich bithiophene moieties in the target compound, which favor π-conjugation and electron delocalization.
  • Applications : Pyridyl-substituted β-diketones are often used as ligands in coordination chemistry, whereas the bithiophene analog may prioritize optoelectronic performance .

3-([2,2′-Bithiophen]-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one (BTCF)

  • Structure: An enone (α,β-unsaturated ketone) with one bithiophene and one 4-fluorophenyl group ().
  • Conjugation: The enone linkage in BTCF enables stronger intramolecular charge transfer compared to the diketone core of the target compound.
  • Synthesis : BTCF is synthesized via aldol condensation, whereas the target compound likely requires Claisen condensation of bithiophene-carboxaldehyde derivatives .

4,7-Di([2,2'-bithiophen]-5-yl)benzothiadiazole (2d)

  • Structure : A benzothiadiazole (BTD) core flanked by bithiophene units ().
  • Electronic Properties: The BTD core is a strong electron acceptor, creating a donor-acceptor-donor (D–A–D) motif.
  • Optoelectronic Performance : BTD derivatives exhibit broad absorption spectra and low bandgaps, advantageous for solar cells. The target compound’s properties may vary due to the absence of an acceptor moiety .

Comparative Analysis of Substituent Effects

Thiophene vs. Aromatic Substituents

  • Electron Mobility : Bithiophene groups enhance charge transport in organic semiconductors compared to phenyl or pyridyl substituents (e.g., 1-(4-methylphenyl)-3-(nitrophenyl)propane-1,3-dione in ).
  • Solubility : Alkoxy-substituted β-diketones (e.g., 1,3-bis(4-methoxyphenyl)propane-1,3-dione in ) exhibit improved solubility in organic solvents, whereas bithiophene derivatives may require bulky side chains for processability .

Data Tables

Table 1. Structural and Electronic Comparison

Compound Core Structure Substituents Key Properties Applications
1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione Propane-1,3-dione Two [2,2'-bithiophen]-5-yl High π-conjugation, electron-rich Organic electronics
1,3-Di(2-pyridyl)-1,3-propanedione () Propane-1,3-dione Two 2-pyridyl Polar, metal-coordination capacity Coordination chemistry
BTCF () Prop-2-en-1-one Bithiophene, 4-fluorophenyl Strong charge transfer Fluorescent materials
4,7-Di([2,2'-bithiophen]-5-yl)benzothiadiazole () Benzothiadiazole Two bithiophene Low bandgap, D–A–D motif Organic photovoltaics

Biological Activity

1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione is a compound of significant interest in the field of organic chemistry and medicinal research due to its potential biological activities. This article aims to explore the biological activity associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by two bithiophene units connected by a propane-1,3-dione linker. This structural configuration is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₄O₂S₂
Molecular Weight322.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with bithiophene structures exhibit notable antioxidant properties. These properties are crucial for combating oxidative stress in biological systems. A study highlighted that derivatives of bithiophene can scavenge free radicals effectively, which may contribute to their therapeutic potential in preventing oxidative damage .

Anticancer Properties

This compound has been investigated for its anticancer activity. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in glioblastoma cells .

Case Study: Glioblastoma Treatment

A specific study examined the effects of this compound on glioblastoma cells. The findings revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed.
  • Induction of Apoptosis : Flow cytometry assays indicated an increase in apoptotic cell populations.
  • Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cells.

These results suggest that this compound may serve as a potential candidate for further development in glioblastoma therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity against various bacterial strains. Studies indicate that it can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to effectively neutralize ROS.
  • Inhibition of Cell Proliferation : It interferes with signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : The activation of apoptotic pathways is facilitated through mitochondrial dysfunction and caspase activation.

Q & A

Basic: What are the standard synthetic routes for preparing 1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves coupling 2,2'-bithiophene derivatives with propane-1,3-dione precursors. A common approach uses Brønsted or Lewis acid catalysts (e.g., toluenesulfonic acid) under reflux in anhydrous solvents like toluene. Water removal via Dean-Stark apparatus is critical to shift equilibrium toward product formation . Optimization focuses on:

  • Catalyst selection : Acid strength impacts reaction rate and yield.
  • Temperature control : Reflux conditions (110–120°C) ensure efficient coupling without decomposition.
  • Purification : Column chromatography or recrystallization isolates the product, with purity assessed via HPLC (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for thiophene proton signals (δ 6.8–7.5 ppm) and dione carbonyl peaks (δ 190–200 ppm). Splitting patterns confirm bithiophene substitution symmetry .
    • ¹³C NMR : Carbonyl carbons (δ ~185 ppm) and thiophene ring carbons (δ 120–140 ppm) validate structure .
  • FT-IR : Strong C=O stretches (~1680 cm⁻¹) and C-S vibrations (~680 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches the theoretical mass.

Advanced: How can researchers address challenges in achieving high purity due to by-products from competing reactions?

Methodological Answer:
By-products often arise from incomplete coupling or oxidation of thiophene rings . Mitigation strategies include:

  • Stepwise purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate isomers.
  • Reductive quenching : Add Na₂S₂O₃ to neutralize residual oxidizing agents post-reaction .
  • Crystallization screening : Test solvents like DCM/hexane for selective crystallization of the target compound .

Advanced: What electronic properties make this compound suitable for optoelectronic materials research, and how can these be experimentally validated?

Methodological Answer:
The conjugated bithiophene-dione system enables π-π* transitions, making it relevant for organic semiconductors or nonlinear optical materials . Key validations:

  • UV-Vis Spectroscopy : Measure λₐᵦₛ in THF (~350–400 nm) to assess conjugation length.
  • Cyclic Voltammetry : Determine HOMO/LUMO levels; thiophene-rich systems typically show HOMO ~ -5.2 eV .
  • Theoretical modeling : DFT calculations (e.g., Gaussian) correlate experimental bandgap with molecular orbitals .

Advanced: How does the reactivity of the dione moiety influence functionalization strategies for downstream applications?

Methodological Answer:
The 1,3-dione core is susceptible to nucleophilic attack, enabling:

  • Knoevenagel condensations : Introduce electron-withdrawing groups for optoelectronic tuning.
  • Coordination chemistry : Metal complexation (e.g., with Cu²⁺) enhances conductivity in polymeric frameworks .
    Experimental Design :
  • Monitor reactions via TLC, using ethyl acetate as eluent.
  • Characterize derivatives via XRD to confirm structural modifications .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in airtight containers under argon at –20°C to prevent oxidation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?

Methodological Answer:

  • Reproduce conditions : Verify catalyst purity, solvent dryness, and reaction time.
  • Cross-validate characterization : Compare NMR data with computational predictions (e.g., ACD/Labs) .
  • Control experiments : Test for moisture sensitivity or light-induced degradation, which may explain yield discrepancies .

Advanced: What experimental designs are recommended to study the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Accelerated stability testing : Expose samples to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 1–4 weeks.
  • Analytical endpoints : Monitor via HPLC for degradation products (e.g., oxidized thiophene rings) .
  • Kinetic analysis : Plot degradation rates using Arrhenius equations to predict shelf-life under standard lab conditions .

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